molecular formula C17H13BrO6S B3275307 (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-55-9

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B3275307
CAS No.: 622812-55-9
M. Wt: 425.3 g/mol
InChI Key: VCCXMRCXIDVGCQ-PXNMLYILSA-N
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Description

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a halogenated benzofuran derivative featuring a benzylidene moiety in the Z-configuration, a 3-oxo-dihydrobenzofuran core, and a methanesulfonate ester at position 6. Key structural elements include:

  • Methanesulfonate ester: Improves solubility in polar solvents and may act as a leaving group in chemical reactions .
  • Z-configuration: Affects molecular geometry, which could impact interactions with biological targets .

This compound belongs to a broader class of halogenated benzofurans, which are studied for their diverse biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO6S/c1-22-14-6-3-11(18)7-10(14)8-16-17(19)13-5-4-12(9-15(13)23-16)24-25(2,20)21/h3-9H,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCXMRCXIDVGCQ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with appropriate hydrazones or other nucleophiles under acidic conditions. This process results in the formation of a benzofuran derivative, which is characterized by its methanesulfonate group that enhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including M-HeLa and HT-29 cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AM-HeLa12.5Apoptosis induction
Compound BHT-2915.0G2/M phase arrest

Antimicrobial Activity

The antimicrobial efficacy of (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives has also been explored. Studies show that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of bromine and methoxy groups enhances antimicrobial potency.

Anti-inflammatory Properties

Compounds similar to (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have demonstrated anti-inflammatory effects in vitro. They inhibit cyclooxygenase enzymes (COX) involved in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in 2023, researchers evaluated the anticancer effects of various benzofuran derivatives, including our compound of interest. The study found that treatment with (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran resulted in a significant reduction in tumor growth in xenograft models.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the synthesized derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related benzofuran derivatives:

Compound Name (Reference) Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups
Target Compound Br (5), OMe (2), methanesulfonate (6) ~450 (estimated) Methanesulfonate, Z-benzylidene
Methyl 5-chloro-1-benzofuran-2-carboxylate Cl (5), COOCH₃ (2) ~214 Carboxylate ester, chloro
5-Bromo-3-hydroxy-1-benzofuran-2-yl)(4-methoxyphenyl)methanone Br (5), OH (3), 4-OCH₃ phenyl ~375 Methanone, hydroxy, bromo
6,7-Dichloro-5-[(Z)-sulfanyl]-1-benzofuran-2-carboxylic acid Cl (6,7), sulfanyl (5) ~300 Sulfanyl, dichloro, carboxylic acid
Methyl 2-{[(2Z)-...]oxy}propanoate Br (5), OMe (2), propanoate (6) ~450 (estimated) Propanoate ester, Z-benzylidene
Key Observations:

Halogen Substitution: The target compound and the methanone derivative (compound 2, ) share a bromine atom, which may enhance lipophilicity compared to the chloro-substituted carboxylate .

Ester vs. Sulfonate: The methanesulfonate group in the target compound is more polar and electronegative than the propanoate ester in , likely improving aqueous solubility .

Z-Configuration: Both the target compound and the propanoate derivative in adopt the Z-configuration, which may influence binding to biological targets through steric effects .

Solubility and Reactivity:
  • The bromine atom increases molecular weight and lipophilicity compared to chlorine-containing analogs, which may enhance membrane permeability .

Q & A

Q. What are the standard synthetic routes for synthesizing (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of a substituted benzofuran precursor with a brominated methoxybenzaldehyde derivative under acidic or basic conditions to form the benzylidene intermediate .
  • Step 2: Introduction of the methanesulfonate group via nucleophilic substitution (e.g., using methanesulfonyl chloride in the presence of a base like triethylamine) .
  • Key Parameters: Reaction temperature (60–80°C), solvent choice (e.g., dichloromethane or ethanol), and catalyst (e.g., p-toluenesulfonic acid for condensation) .
  • Purification: Column chromatography or recrystallization to isolate the Z-isomer .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm stereochemistry (Z-configuration) and functional groups (e.g., methoxy, methanesulfonate) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identification of carbonyl (C=O) and sulfonate (S=O) stretches .
  • X-ray Crystallography: Resolve crystal structure and confirm stereochemistry .

Advanced Questions

Q. How can reaction conditions be optimized to maximize yield of the Z-isomer during synthesis?

  • Temperature Control: Lower temperatures (e.g., 0–25°C) during condensation favor Z-isomer formation by reducing thermal isomerization .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity .
  • Catalyst Screening: Lewis acids like ZnCl2 or Brønsted acids (e.g., H2SO4) enhance reaction kinetics and selectivity .
  • DOE (Design of Experiments): Systematic variation of parameters (e.g., molar ratios, time) to identify optimal conditions .

Q. How should researchers address contradictory biological activity data reported for this compound?

  • Assay Validation: Confirm activity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Purity Analysis: Ensure >95% purity via HPLC to rule out impurities affecting results .
  • Cell Line Variability: Test across multiple cell lines (e.g., HeLa, MCF-7) to assess consistency .
  • Structural Confirmation: Re-verify stereochemistry, as E/Z isomerization can alter bioactivity .

Q. What computational methods are effective for studying structure-activity relationships (SAR) in this compound?

  • Molecular Docking: Predict binding affinity to targets like cyclooxygenase-2 (COX-2) or kinases using AutoDock/Vina .
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with activity .
  • MD Simulations: Study stability of ligand-target complexes over time (e.g., GROMACS/AMBER) .

Methodological Notes

  • Contradiction Analysis: Conflicting bioactivity data may arise from differences in assay protocols (e.g., ATP levels in kinase assays) or solvent systems (DMSO vs. aqueous buffers) .
  • Stereochemical Stability: Monitor Z→E isomerization under UV light or prolonged storage using HPLC .
  • In Vitro to In Vivo Translation: Use pharmacokinetic modeling (e.g., PBPK) to predict bioavailability and dosing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
Reactant of Route 2
(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

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